molecular formula C18H22N2O3S2 B4588261 2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B4588261
M. Wt: 378.5 g/mol
InChI Key: TUFNVTBLASFQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activities.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a component in specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and 3-methylthiophenol. The synthesis may proceed through the following steps:

    N-Methylation: The 2,5-dimethylaniline is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The N-methylated product is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.

    Acylation: The resulting sulfonylated aniline is then acylated with 3-methylthiophenol in the presence of an acylating agent like acetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or specific enzymes involved in bacterial metabolism. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the methylsulfanyl group.

    2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of the methylsulfanyl group.

Uniqueness

The presence of both sulfonyl and sulfanyl groups in 2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13-8-9-14(2)17(10-13)20(25(4,22)23)12-18(21)19-15-6-5-7-16(11-15)24-3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFNVTBLASFQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Reactant of Route 5
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.